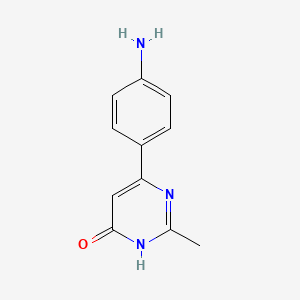

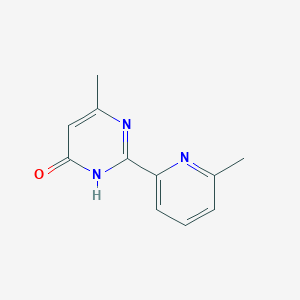

6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one

Vue d'ensemble

Description

The compound is a derivative of 4-aminophenol . 4-Aminophenol, also known as p-aminophenol, is a white or reddish-yellow crystal or light brown powder. It turns violet when exposed to light .

Molecular Structure Analysis

The molecular structure of 4-aminophenol, a component of your compound, has been studied using various spectroscopic techniques . The theoretical optimized geometrical parameters (bond lengths, bond angles, and dihedral angles), vibrational wavenumbers, and the non-linear optical properties were calculated using the density functional theory .Chemical Reactions Analysis

The chemical reactions involving 4-aminophenol derivatives can be complex and varied. For instance, one study reported the synthesis of covalent organic frameworks (COFs) via Doebner reactions .Physical And Chemical Properties Analysis

4-Aminophenol appears as white or reddish-yellow crystals or light brown powder. It turns violet when exposed to light . More specific physical and chemical properties would depend on the exact structure of the derivative.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Biginelli Condensation

This compound is synthesized using a method known as Biginelli condensation. This process involves refluxing catalysts such as sulfamic acid in ethanol with aromatic aldehydes, acetylacetone, and urea, yielding compounds like 4-Phenyl-6-methyl-5-acetyl-3,4-dihydropyrimidin-2-one (Li Gong-chun, 2010). Similarly, microwave-assisted synthesis methods have been used for creating variants of this compound (H. Kefayati, Maryam Fakhriyannejad, A. Mohammadi, 2009).

Catalysis and Reaction Mechanisms

Studies have explored the use of various catalysts and reaction mechanisms for synthesizing derivatives of this compound. For example, 4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one has been synthesized using sulfamic acid and ethanol as catalyst and solvent, respectively (Peng Qiu-jin, 2010).

Medicinal Chemistry and Pharmacology

Antimicrobial and Anti-Inflammatory Properties

Some studies have focused on the medicinal applications of this compound, especially its derivatives. For instance, novel derivatives have been synthesized and tested for anti-inflammatory and analgesic activities, showing significant potential in these areas (Muralidharan, S. James Raja, Asha Deepti, 2019).

Urease Inhibitory Activity

Derivatives of this compound, such as 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, have been shown to be potent urease inhibitors. This is significant for the development of treatments for diseases related to urease activity (S. Shamim et al., 2018).

Structural Analysis and Molecular Modeling

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been determined, providing valuable insights into its chemical properties and potential applications. For example, the structure of 4-(3,4-Methylenedioxylphenyl)-6-methyl-5-ethoxycaronyl-3,4-dihydropyrimidin-2(H)-one was elucidated using X-ray diffraction, revealing its triclinic crystal structure (Tu Shu, 2004).

Molecular Docking Studies

These compounds have also been the subject of molecular docking studies, which help predict their interactions with biological molecules and potential therapeutic targets. This includes the study of their affinity with proteins like CDK4, providing insights into their potential pharmacological applications (M. R. Holam, V. Santhoshkumar, S. Killedar, 2022).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antimicrobial activity, suggesting a potential interaction with bacterial cell membranes or intracellular targets .

Biochemical Pathways

Related compounds have been associated with various biochemical pathways, including those involved in antimicrobial activity .

Result of Action

Related compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-aminophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUALXPGBEZSXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)

![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)

![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)

![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)

![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)

![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)